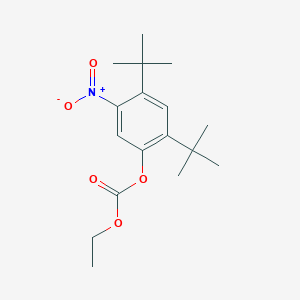

2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate is an organic compound with the molecular formula C16H23NO5. It is a derivative of phenol, characterized by the presence of two tert-butyl groups and a nitro group on the aromatic ring, along with an ethyl carbonate ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate typically involves the reaction of 2,4-Di-tert-butyl-5-nitrophenol with ethyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The general reaction scheme is as follows:

2,4-Di-tert-butyl-5-nitrophenol+Ethyl chloroformate→2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethyl carbonate group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of carbamate or carbonate derivatives.

Hydrolysis: The ester bond in the ethyl carbonate group can be hydrolyzed under acidic or basic conditions to yield 2,4-Di-tert-butyl-5-nitrophenol and ethanol.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Amines or alcohols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Reduction: 2,4-Di-tert-butyl-5-aminophenyl ethyl carbonate.

Substitution: Carbamate or carbonate derivatives depending on the nucleophile used.

Hydrolysis: 2,4-Di-tert-butyl-5-nitrophenol and ethanol.

Scientific Research Applications

2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a protecting group for phenols in organic synthesis.

Biology: Investigated for its potential use in the development of bioactive compounds, including pharmaceuticals.

Medicine: Explored for its potential as a prodrug, where the ethyl carbonate group can be hydrolyzed in vivo to release the active drug.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate depends on its specific application. In the context of its use as a prodrug, the compound undergoes hydrolysis to release the active drug, which then exerts its therapeutic effects. The molecular targets and pathways involved vary depending on the active drug released.

Comparison with Similar Compounds

Similar Compounds

2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate: Similar structure but with a methyl carbonate group instead of an ethyl carbonate group.

2,4-Di-tert-butyl-5-nitrophenyl-d10 methyl carbonate: Isotopically labeled version of the methyl carbonate derivative.

5-Nitro-2,4-di-tert-butylphenyl methyl carbonate: Another derivative with a methyl carbonate group.

Uniqueness

2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate is unique due to the presence of the ethyl carbonate group, which can influence its reactivity and solubility compared to its methyl carbonate counterparts. This structural difference can affect its suitability for specific applications, such as its use as a prodrug or in the synthesis of complex organic molecules.

Biological Activity

2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate (DTBNPEC) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological activity of DTBNPEC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

DTBNPEC is characterized by its unique structure, which includes:

- A nitrophenyl group

- Two tert-butyl groups

- An ethyl carbonate moiety

This structural configuration contributes to its stability and reactivity, influencing its biological interactions.

Biological Activity Overview

The biological activity of DTBNPEC has been explored in various contexts, including its potential as an antioxidant and its effects on cellular mechanisms.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, analogs of butylated hydroxytoluene (BHT) have demonstrated multipotent antioxidant activities, suggesting that DTBNPEC may also possess similar capabilities . The presence of the tert-butyl groups is believed to enhance the compound's ability to scavenge free radicals.

The mechanisms through which DTBNPEC exhibits biological activity are still being elucidated. Preliminary studies suggest that it may interact with cellular pathways involved in oxidative stress response. The nitro group could play a role in modulating redox states within cells, potentially influencing signaling pathways related to inflammation and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological effects of DTBNPEC and related compounds:

- Cellular Studies : In vitro studies using cell lines have shown that compounds similar to DTBNPEC can modulate cellular responses to oxidative stress. For example, certain derivatives increased the expression of antioxidant enzymes, indicating a protective effect against oxidative damage.

- Pharmacokinetics : The pharmacokinetic profile of related compounds suggests that they exhibit favorable absorption and distribution characteristics. Studies indicate that modifications in the carbonate structure can influence metabolic stability and bioavailability .

- Comparative Analysis : A comparative study highlighted the differences in biological activity among various nitrophenyl carbonate derivatives. DTBNPEC was noted for its enhanced stability compared to other analogs, which may contribute to its prolonged action in biological systems .

Data Tables

Properties

Molecular Formula |

C17H25NO5 |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

(2,4-ditert-butyl-5-nitrophenyl) ethyl carbonate |

InChI |

InChI=1S/C17H25NO5/c1-8-22-15(19)23-14-10-13(18(20)21)11(16(2,3)4)9-12(14)17(5,6)7/h9-10H,8H2,1-7H3 |

InChI Key |

DSVNOTKXJOLTEG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OC1=C(C=C(C(=C1)[N+](=O)[O-])C(C)(C)C)C(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.